2-(2-NAPHTHYLOXY)-1-[4-(4-NITROBENZOYL)PIPERAZINO]-1-ETHANONE
Description
2-(2-Naphthyloxy)-1-[4-(4-nitrobenzoyl)piperazino]-1-ethanone is a synthetic organic compound featuring a central ethanone backbone substituted with a 2-naphthyloxy group and a 4-(4-nitrobenzoyl)piperazino moiety. The naphthyloxy group contributes significant lipophilicity, while the nitrobenzoyl-piperazino substituent introduces strong electron-withdrawing and hydrogen-bond-accepting properties. Piperazine derivatives are prevalent in pharmaceuticals due to their ability to modulate receptor interactions, and the nitro group may enhance stability or reactivity in synthetic pathways.
Properties
IUPAC Name |
2-naphthalen-2-yloxy-1-[4-(4-nitrobenzoyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c27-22(16-31-21-10-7-17-3-1-2-4-19(17)15-21)24-11-13-25(14-12-24)23(28)18-5-8-20(9-6-18)26(29)30/h1-10,15H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYJONNSQNVXAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-NAPHTHYLOXY)-1-[4-(4-NITROBENZOYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of the naphthyloxy and nitrobenzoyl intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters to maximize efficiency and minimize waste.
Chemical Reactions Analysis
2-(2-NAPHTHYLOXY)-1-[4-(4-NITROBENZOYL)PIPERAZINO]-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(2-NAPHTHYLOXY)-1-[4-(4-NITROBENZOYL)PIPERAZINO]-1-ETHANONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic applications, such as its use in drug development, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-NAPHTHYLOXY)-1-[4-(4-NITROBENZOYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s functional groups critically influence its behavior. Key comparisons include:
- Compound (1-(4-Ethoxy-3-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)-1-ethanone): Contains methoxy (electron-donating) and formyl (electron-withdrawing) groups. Degraded via Mn(III)-oxalate systems due to labile β-O-4 linkages. In contrast, the target compound’s nitro group may confer greater resistance to oxidative cleavage due to stronger electron withdrawal, stabilizing the aromatic system .
- Compound (2-(4-Benzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime): Shares a piperazino-ethanone core but substitutes benzhydryl (bulky, lipophilic) and fluorophenyl groups.
Hydrogen Bonding and Solubility
- Target Compound: 0 H-bond donors, 5 acceptors (nitro, carbonyl, ether oxygens). Likely low aqueous solubility due to high lipophilicity from naphthyl and aromatic groups.
- Compound : Contains formyl and ether oxygens (higher H-bond acceptors), but methoxy groups may improve solubility slightly compared to nitro .
- Compound: 0 H-bond donors, 5 acceptors. Fluorine’s electronegativity enhances polarity slightly, but benzhydryl dominance likely results in similar solubility challenges .
Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP estimated via fragment-based methods.
Table 2: Reactivity and Stability
Research Findings and Implications
- Electronic Effects : The nitro group’s electron withdrawal (target compound) likely reduces nucleophilic attack susceptibility compared to methoxy or formyl analogs .
- Crystallography : SHELX-based refinements () could resolve crystal packing dominated by van der Waals interactions (naphthyl) and weak hydrogen bonds (nitro, carbonyl) .
- Biological Relevance: Piperazino derivatives often target CNS receptors, but the nitro group may limit blood-brain barrier penetration due to polarity .
Biological Activity
2-(2-Naphthyloxy)-1-[4-(4-nitrobenzoyl)piperazino]-1-ethanone is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology. The following sections detail the biological activity, synthesis, mechanism of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C23H21N3O
- Molecular Weight : 419.430 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis in these cells, primarily through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase-3 |
| A549 (Lung Cancer) | 20 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The compound also exhibits antimicrobial activity against a range of bacterial strains. Studies have shown that it is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Streptococcus pneumoniae | 64 |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The nitro group is believed to play a crucial role in its reactivity, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules.
Proposed Mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M checkpoint.
Case Studies and Research Findings
Several research studies have explored the biological activities of this compound:
-
In Vitro Study on Cancer Cells :
- A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited the growth of MCF-7 cells, with an IC50 value indicating strong cytotoxicity. The study highlighted its potential as a lead compound for developing new anticancer agents.
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Antimicrobial Efficacy :
- Research conducted by the International Journal of Antimicrobial Agents reported on the antimicrobial properties against various pathogens. The findings suggest that this compound could serve as a template for developing new antibiotics, especially given the increasing resistance observed in common bacterial strains.
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Toxicological Assessment :
- A toxicological evaluation indicated that while the compound exhibits promising biological activities, it also displays cytotoxic effects at higher concentrations. Further studies are necessary to assess its safety profile and therapeutic window.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
